
1,1'-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) is a chemical compound known for its unique structure and properties It consists of two isoindole units connected by an ethene bridge, with methyl and phenyl substituents enhancing its stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-phenyl-2H-isoindole with ethene derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .
相似化合物的比较
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole): Similar structure but with an ethane bridge instead of ethene.
1,1’-(Propene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole): Contains a propene bridge, leading to different reactivity and properties.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) is unique due to its ethene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
53860-69-8 |
|---|---|
分子式 |
C32H26N2 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
2-methyl-1-[2-(2-methyl-3-phenylisoindol-1-yl)ethenyl]-3-phenylisoindole |
InChI |
InChI=1S/C32H26N2/c1-33-29(25-17-9-11-19-27(25)31(33)23-13-5-3-6-14-23)21-22-30-26-18-10-12-20-28(26)32(34(30)2)24-15-7-4-8-16-24/h3-22H,1-2H3 |
InChI 键 |
BASRVSISXVYOIX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C2C=CC=CC2=C1C3=CC=CC=C3)C=CC4=C5C=CC=CC5=C(N4C)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


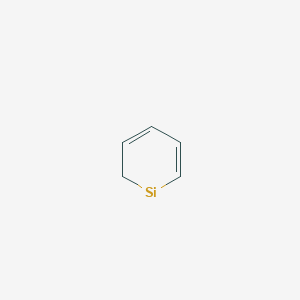
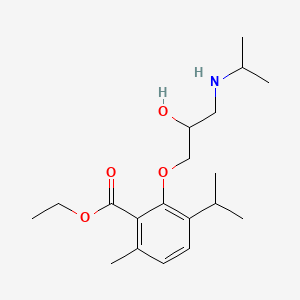
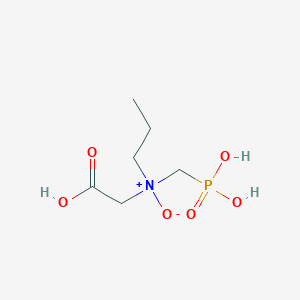

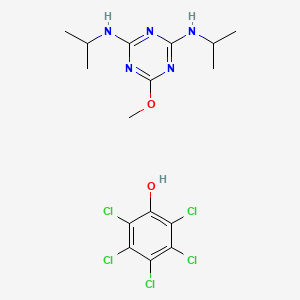
methanone](/img/structure/B14646401.png)


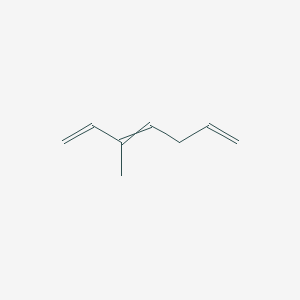
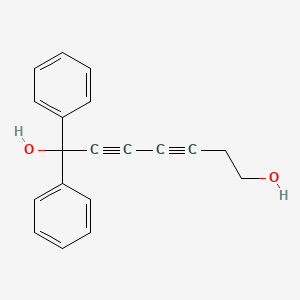
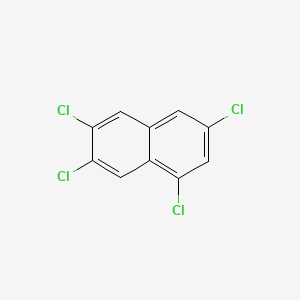

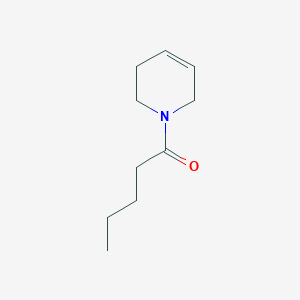
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
